molecular formula C8H7BrF3NO B2619000 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol CAS No. 2402837-58-3

2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol

Cat. No. B2619000
CAS RN: 2402837-58-3
M. Wt: 270.049
InChI Key: KMPFMMQUPVVYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol” is a chemical compound with the molecular formula C8H6BrF3NO . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a bromo and a trifluoromethyl group attached to it .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Mechanism of Action

The mechanism of action of 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to inhibit the activity of enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohol. This compound has also been shown to inhibit the activity of some cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. This compound has also been shown to modulate the activity of certain ion channels, which can affect cellular signaling and neurotransmitter release. In animal studies, this compound has been shown to have sedative and anxiolytic effects, which may be due to its inhibition of alcohol dehydrogenase and aldehyde dehydrogenase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol is its versatility. It can be used in a range of scientific research applications, including drug discovery, protein crystallography, and biochemical assays. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one limitation of this compound is its potential toxicity. This compound has been shown to increase ROS production in cells, which can lead to cell damage and death. Therefore, caution should be taken when handling this compound in lab experiments.

Future Directions

There are several future directions for research on 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol. One area of interest is the development of this compound-based fluorescent probes for imaging and tracking of biological molecules in cells and tissues. Another area of interest is the development of this compound-based inhibitors for enzymes involved in disease pathways, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential physiological effects.

Synthesis Methods

The synthesis of 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol involves the reaction of 3-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde with ethylene glycol in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The yield of the compound is high, and the purity can be achieved through recrystallization.

Scientific Research Applications

2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol has shown promising results in various scientific research applications. It has been used in the synthesis of novel compounds for drug discovery, as a ligand in protein crystallography, and as a fluorescent probe for biochemical assays. This compound has also been used as a substrate for enzyme-catalyzed reactions, which has led to the discovery of new enzymes and metabolic pathways.

properties

IUPAC Name

2-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-5-1-2-7(8(10,11)12)13-6(5)3-4-14/h1-2,14H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPFMMQUPVVYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.